![molecular formula C9H9FN4O B1532829 3-(2-Aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-on CAS No. 1955540-72-3](/img/structure/B1532829.png)

3-(2-Aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-on

Übersicht

Beschreibung

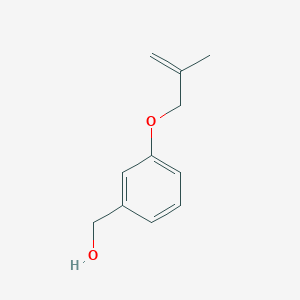

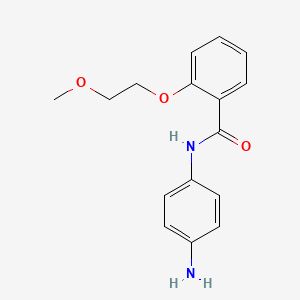

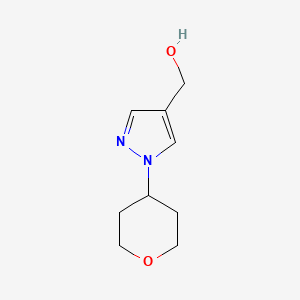

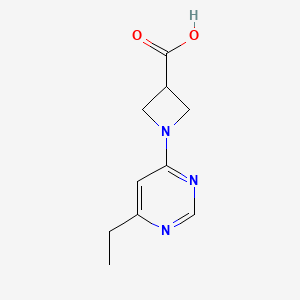

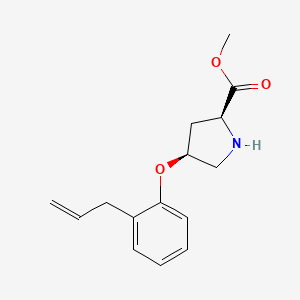

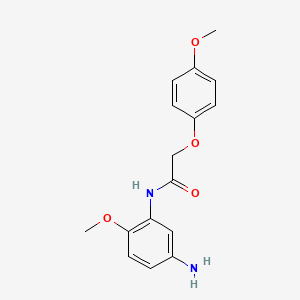

The compound “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” belongs to the class of organic compounds known as triazines. Triazines are a group of nitrogen-containing heterocyclic compounds that have been studied for various properties .

Molecular Structure Analysis

Triazines have a six-membered ring structure with three nitrogen atoms and three carbon atoms. The specific compound “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” would have additional functional groups attached to this ring, including a 2-aminoethyl group and a fluorine atom .Chemical Reactions Analysis

Triazines can undergo a variety of chemical reactions, including nucleophilic substitutions and additions . The specific reactivity of “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” would depend on the nature of its functional groups.Wissenschaftliche Forschungsanwendungen

Synthese von Antiallergika

Diese Verbindung zeigt vielversprechendes Potenzial für die Synthese von Antiallergika. Histamin, eine biologisch aktive Substanz, spielt eine entscheidende Rolle bei allergischen Erkrankungen, und seine Rezeptoren, insbesondere H1, sind das Ziel von Antiallergika. Die Struktur von 3-(2-Aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-on deutet auf ein Potenzial als H1-Rezeptor-Antagonist hin, der bei der Behandlung von Allergien hilfreich sein könnte .

Entwicklung von Antidiabetika

Das Benzo[d][1,2,3]triazin-4(3H)-on-Gerüst ist mit Verbindungen verbunden, die eine signifikante α-Glucosidase-Inhibitionstätigkeit gezeigt haben. Dies ist entscheidend für die Entwicklung von Antidiabetika, da α-Glucosidase-Inhibitoren bei Typ-2-Diabetes-Patienten zur Kontrolle des Blutzuckerspiegels beitragen .

Krebsforschung

Verbindungen mit dem Benzo[d][1,2,3]triazin-4(3H)-on-Molekül wurden auf ihre Antitumoraktivität untersucht. Sie haben eine starke Aktivität gegen verschiedene Krebszelllinien gezeigt, darunter das menschliche Lungenkarzinom (A549) und Brustkrebs (MCF-7), was darauf hindeutet, dass This compound eine wertvolle Leitverbindung in der Krebsforschung sein könnte .

Antioxidative Eigenschaften

Das antioxidative Potenzial von Benzo[d][1,2,3]triazin-4(3H)-on-Derivaten wurde dokumentiert. Antioxidantien spielen eine wichtige Rolle beim Schutz von Zellen vor oxidativem Stress, der an zahlreichen Krankheiten beteiligt ist. Daher könnte diese Verbindung zur Entwicklung neuer antioxidativer Therapien beitragen .

Antimikrobielle Anwendungen

Die strukturelle Klasse der Benzo[d][1,2,3]triazin-4(3H)-one wurde auf antimikrobielle Eigenschaften untersucht. Angesichts der zunehmenden Besorgnis über Antibiotikaresistenz bieten neue Verbindungen wie This compound Hoffnung für die Entwicklung neuartiger antimikrobieller Wirkstoffe .

Neuropharmakologie

Aufgrund der strukturellen Ähnlichkeit mit bekannten Neurotransmitteranalogen könnte diese Verbindung Anwendungen in der Neuropharmakologie haben, insbesondere bei der Modulation von G-Protein-gekoppelten Rezeptoren (GPCRs), die ein Ziel für verschiedene neurologische Medikamente sind .

Enzyminhibitionstudien

Das Potenzial der Verbindung, Enzyme zu hemmen, wie z. B. Enzyme, die an Histaminwegen beteiligt sind, könnte sie zu einem wertvollen Werkzeug bei der Untersuchung von Enzymfunktionen und der Entwicklung von Enzyminhibitoren für therapeutische Zwecke machen .

Wirkmechanismus

Target of Action

The primary targets of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one are histamine H1 receptors and cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These targets play crucial roles in various physiological functions. Histamine H1 receptors are involved in allergic reactions , while AChE and BuChE are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine .

Mode of Action

3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one interacts with its targets by acting as an antagonist to histamine H1 receptors and an inhibitor to AChE and BuChE . As a histamine H1 receptor antagonist, it blocks the action of histamine, a compound involved in allergic reactions . As a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby increasing its levels in the brain .

Biochemical Pathways

The action of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one affects several biochemical pathways. By blocking histamine H1 receptors, it interferes with the histamine-mediated allergic response pathway . By inhibiting AChE and BuChE, it impacts the cholinergic pathway, which is involved in memory and cognition .

Result of Action

The antagonistic action of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one on histamine H1 receptors can help alleviate symptoms of allergic reactions . Its inhibitory effect on AChE and BuChE can potentially enhance cognitive function, making it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .

Zukünftige Richtungen

The future directions for research on “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” would depend on the results of initial studies on its properties and potential applications. Given the wide range of uses for triazine derivatives, there could be many possible directions for future research .

Biochemische Analyse

Biochemical Properties

3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with histamine receptors, particularly the H1 receptor, which is a G protein-coupled receptor (GPCR) involved in various physiological functions . The interaction between 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one and the H1 receptor leads to the activation of phosphatidase C through G proteins, promoting an increase in Ca2+ concentration and resulting in vasodilation and increased capillary permeability .

Cellular Effects

The effects of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of the H1 receptor by 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one leads to increased intracellular Ca2+ levels, which can affect various downstream signaling pathways . Additionally, this compound has been shown to influence gene expression by modulating the activity of transcription factors involved in inflammatory responses .

Molecular Mechanism

At the molecular level, 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the H1 receptor, leading to the activation of downstream signaling pathways involving G proteins and phosphatidase C . This activation results in increased intracellular Ca2+ levels, which can further modulate various cellular processes. Additionally,

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-6-fluoro-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O/c10-6-1-2-8-7(5-6)9(15)14(4-3-11)13-12-8/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFNLWVOFGKGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)N(N=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

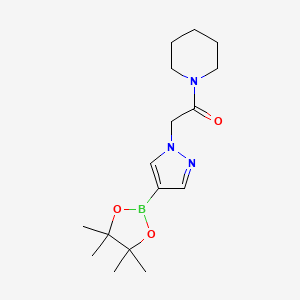

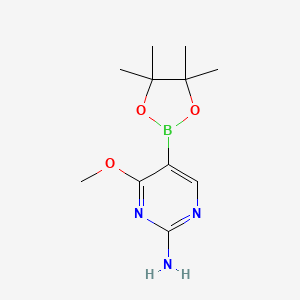

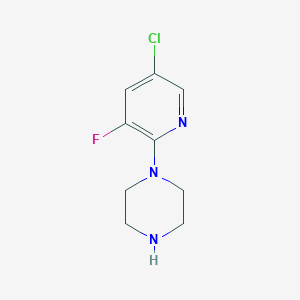

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1532747.png)

![methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1532752.png)

![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)